molecular formula C13H10N2O3 B1462167 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid CAS No. 284673-20-7

1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid

Cat. No. B1462167
CAS RN: 284673-20-7
M. Wt: 242.23 g/mol
InChI Key: WWGMQRGLLKPHLU-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-1H-benzimidazole-5-carboxylic acid, also known as FMBI, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. FMBI has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been a subject of interest. For instance, El’chaninov et al. (2015) reported the synthesis of 1-methyl-2-(5-methyl-2-furyl)-1H- and 1-methyl-2-(5-methyl-2-thienyl)-1H-benzimidazoles through the Weidenhagen reaction, followed by N-methylation and further functionalization with carboxylic acids (El’chaninov, Aleksandrov, & El’chaninov, 2015). This approach opens avenues for the synthesis of a wide array of benzimidazole derivatives with potential applications in various fields.

Structural Analysis

Structural analysis of benzimidazole derivatives provides insights into their potential applications. Krawczyk, Gdaniec, and Sa˛czewski (2005) detailed the crystalline structure of 1H-Benzimidazole-2-carboxylic acid monohydrate, illustrating the molecule's zwitterionic form and the formation of a two-dimensional hydrogen bond network (Krawczyk, Gdaniec, & Sa˛czewski, 2005). Such detailed structural insights are crucial for designing compounds with specific chemical and physical properties.

Coordination Compounds and Luminescence

The synthesis of lanthanide coordination polymers using benzimidazole derivatives, as reported by Xia et al. (2013), highlights the versatility of these compounds in forming materials with significant optical properties. The study synthesized a series of lanthanide coordination polymers featuring unique structural motifs and demonstrated their luminescent properties (Xia et al., 2013). Such materials have potential applications in luminescent devices and sensors.

Mechanism of Action

properties

IUPAC Name

1-(furan-2-ylmethyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGMQRGLLKPHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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